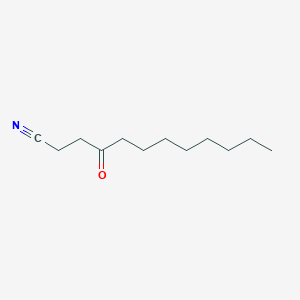
Dodecanenitrile, 4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxododecanenitrile: is an organic compound with the molecular formula C₁₂H₂₁NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxododecanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide, P₄O₁₀.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods: Industrial production of 4-oxododecanenitrile typically involves the dehydration of primary amides using phosphorus pentoxide or thionyl chloride. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Oxododecanenitrile undergoes several types of reactions:
Hydrolysis: Conversion of nitriles into carboxylic acids.
Reduction: Reduction of nitriles to primary amines using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (RMgX).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
4-Oxododecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-oxododecanenitrile involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in nucleophilic addition and condensation reactions. These interactions are crucial for its role in organic synthesis and potential biological activity .
Comparison with Similar Compounds
Dodecanenitrile: Lacks the ketone group, making it less reactive in certain chemical reactions.
4-Oxododecanoic Acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Properties
CAS No. |
73642-86-1 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-oxododecanenitrile |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h2-10H2,1H3 |
InChI Key |
GQICXYXTMIDXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















